methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate
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Overview
Description
Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxybenzoate group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Ethenyl Linkage Formation: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Methoxybenzoate Group Addition: The final step involves esterification to attach the methoxybenzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
- (E)-2-(3-(4-hydroxyphenyl)-5,5-dimethylcyclohex-2-enylidene)malononitrile
Uniqueness
Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate |
InChI |
InChI=1S/C23H23NO3/c1-16-15-19(17(2)24(16)20-10-6-5-7-11-20)14-13-18-9-8-12-21(26-3)22(18)23(25)27-4/h5-15H,1-4H3 |
InChI Key |
MAUUHAHDRWQRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=C(C(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
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